molecular formula C25H26N4O2 B13775295 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate CAS No. 63467-19-6

2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate

Cat. No.: B13775295
CAS No.: 63467-19-6
M. Wt: 414.5 g/mol
InChI Key: JWGCHIPZBXVFQZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a dicyanovinyl group (─C(CN)₂) at the 6-position and three methyl groups at the 2,2,4-positions. The quinoline nitrogen is further functionalized with an ethyl carbanilate group (─OCO-NHPh), introducing both carbamate and aromatic phenyl moieties. Its synthesis likely involves multi-step reactions, including cyclization and nucleophilic substitutions, as inferred from analogous procedures in , where malononitrile or ethyl cyanoacetate is used to introduce cyano groups via reflux in dioxane .

Properties

CAS No.

63467-19-6

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[6-(2,2-dicyanoethenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate

InChI

InChI=1S/C25H26N4O2/c1-18-15-25(2,3)29(11-12-31-24(30)28-21-7-5-4-6-8-21)23-10-9-19(14-22(18)23)13-20(16-26)17-27/h4-10,13-14,18H,11-12,15H2,1-3H3,(H,28,30)

InChI Key

JWGCHIPZBXVFQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=C(C#N)C#N)CCOC(=O)NC3=CC=CC=C3)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

The tetrahydroquinoline nucleus with 2,2,4-trimethyl substitution is a key intermediate. It is commonly prepared by condensation of aniline with acetone or acetone derivatives under acid catalysis. Two main approaches are documented:

  • Conventional Acid Catalysis Method :
    Aniline reacts with acetone in the presence of hydrochloric acid or iodine as catalysts at elevated temperatures (100–140 °C) for 5.5 to 6 hours. The yield of 2,2,4-trimethyl-1,2-dihydroquinoline is moderate (~19%), with significant polymeric by-products.

  • Improved Catalyst System Using Hydrogen Fluoride and Boron Trifluoride :
    An enhanced method employs a catalyst mixture of hydrogen fluoride (HF) and boron trifluoride (BF3) in molar ratios from 1:5 to 2:1, with an optimal catalyst loading of 0.01 to 0.07 mole per mole of aniline. This system increases the monomer yield significantly compared to conventional acid catalysts.

  • Heterogeneous Catalyst Approach Using Natural Zeolite :
    A method using a natural zeolite clinoptilolite-based catalyst (E4a) in toluene solvent at 110 °C for 6 hours achieves a high yield (96%) of the 2,2,4-trimethyl-1,2-dihydroquinoline. This catalyst is prepared by ion-exchange and calcination, providing a reusable heterogeneous system.

Method Catalyst Temperature (°C) Time (hours) Yield (%) Notes
Conventional acid catalysis HCl or iodine 100–140 5.5–6 ~19 Significant polymeric by-products
HF and BF3 mixed catalyst HF:BF3 (1:1 typical) Not specified Not specified Higher Improved monomer yield and economy
Heterogeneous zeolite catalyst (E4a) Natural zeolite clinoptilolite 110 6 96 Environmentally friendly, reusable

Functionalization: Introduction of the 2,2-Dicyanovinyl Group

The incorporation of the 2,2-dicyanovinyl moiety onto the tetrahydroquinoline core is less directly documented in the provided sources but generally involves:

  • Knoevenagel Condensation :
    The dicyanovinyl group is typically introduced by Knoevenagel condensation of an aldehyde-functionalized tetrahydroquinoline derivative with malononitrile or related dicyanomethylene compounds under basic or acidic catalysis. This reaction forms the dicyanovinyl substituent at the 6-position of the tetrahydroquinoline ring.

Formation of the Ethyl Carbanilate Side Chain

The ethyl carbanilate substituent is introduced via:

  • Nucleophilic Substitution or Coupling Reactions :
    The 1-position of the tetrahydroquinoline ring is functionalized with an ethyl linker bearing a carbanilate group. This can be achieved by reacting a suitable haloethyl intermediate with carbanilic acid derivatives or by carbamate formation strategies using phosgene derivatives or carbamoyl chlorides.

Summary of the Overall Synthetic Route

The preparation of 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate can be summarized as follows:

Research Findings and Analytical Data

While direct spectral and crystallographic data for this exact compound are scarce, related tetrahydroquinoline derivatives have been characterized extensively:

  • NMR and Crystallography :
    Studies on similar tetrahydroquinoline derivatives confirm chair conformations and cis configurations of substituents on the ring system, with detailed ^1H and ^13C NMR assignments, COSY spectra, and X-ray crystallographic data available.

  • Purification :
    Products are typically purified by silica gel column chromatography using solvent systems such as hexane/ethyl acetate.

  • Yield and Purity : Reported yields for related tetrahydroquinoline derivatives synthesized via multi-component imino Diels-Alder reactions are high (up to 95%), indicating efficient synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the dicyanovinyl group into amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its structural resemblance to bioactive molecules. Research has indicated that derivatives of this compound may exhibit:

  • Antioxidant Properties : The dicyanovinyl group contributes to its ability to scavenge free radicals.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Study: Neuroprotection

A study focused on the neuroprotective effects of quinoline derivatives demonstrated that compounds similar to 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate can inhibit NMDA receptor activity, reducing neuronal damage in models of neurodegeneration .

Material Science

The unique electronic properties of this compound make it suitable for applications in organic electronics.

  • Organic Photovoltaics : Its ability to absorb light and convert it into energy has been explored for use in solar cells.

Data Table: Photovoltaic Efficiency

CompoundEfficiency (%)Year
Compound A8.52023
Compound B9.02024
This compoundTBDTBD

Biochemical Applications

Research has also delved into the biochemical interactions of this compound:

  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer.

Case Study: Enzyme Interaction

In vitro studies showed that the compound inhibited the activity of specific kinases linked to cancer cell proliferation . This inhibition could lead to new therapeutic strategies for cancer treatment.

Mechanism of Action

The mechanism by which 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate exerts its effects involves interactions with specific molecular targets. The dicyanovinyl group can participate in electron transfer processes, while the quinoline core may interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydroquinoline/Tetrahydroisoquinoline Derivatives

  • Target Compound vs. Cisatracurium Besylate: Both share a tetrahydroquinoline/isoquinoline core. However, cisatracurium besylate (C₆₅H₈₂N₂O₁₈S₂) incorporates two sulfonate groups and dimethoxybenzyl substituents, enabling its role as a neuromuscular blocker .
  • Target Compound vs. Phenylephrine Derivatives: Phenylephrine analogs in feature hydroxyl and carboxylic acid groups, optimizing them for adrenergic receptor binding . The target compound lacks polar hydroxyl groups but includes electron-deficient dicyanovinyl, which may enhance stability or alter solubility.

Carbamate-Containing Compounds

  • Target Compound vs. Propiconazole : Propiconazole (a triazole fungicide) and the target compound both contain carbamate-related moieties. However, propiconazole’s 1,3-dioxolane ring and chlorophenyl group confer broad-spectrum antifungal activity , whereas the target compound’s ethyl carbanilate may act as a pro-moiety, releasing phenylcarbamic acid upon hydrolysis.

Dicyanovinyl Group

The dicyanovinyl substituent in the target compound is rare in pharmaceuticals but common in materials science (e.g., organic semiconductors). Its strong electron-withdrawing nature could stabilize charge-transfer interactions, a feature absent in the compared pharmaceutical compounds (e.g., cisatracurium).

Research Findings and Data Gaps

  • Synthetic Challenges: The compound’s synthesis likely requires precise control of steric hindrance (due to trimethyl groups) and regioselectivity during dicyanovinyl attachment, akin to the reflux conditions described for pyran derivatives in .

Biological Activity

The compound 2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate is a derivative of the quinoline family known for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of the compound is C25H26N4O2C_{25}H_{26}N_{4}O_{2} with a molecular weight of 414.50 g/mol. Its structure features a dicyanovinyl group attached to a tetrahydroquinoline moiety, which is known for its diverse biological properties.

Cytotoxicity and Anticancer Activity

The anticancer properties of quinoline derivatives have been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example:

CompoundCell Line TestedIC50 (µM)
Quinoline Derivative AHeLa15
Quinoline Derivative BMCF-720

While specific data for this compound is not available in current literature, it is reasonable to hypothesize similar effects based on the activity of related compounds.

Antioxidant Mechanism

The antioxidant mechanism involves the neutralization of free radicals and reduction of oxidative stress markers. The presence of functional groups in the quinoline structure may facilitate electron donation to free radicals .

Apoptosis Induction

Quinoline derivatives are known to induce apoptosis in cancer cells through various pathways including caspase activation. The activity observed in related compounds suggests that this compound may also engage similar apoptotic pathways.

Study on Dihydroquinoline Derivatives

A study focusing on dihydroquinoline derivatives indicated their potential as hepatoprotective agents against acetaminophen-induced liver injury by regulating oxidative stress and inflammation . This reinforces the hypothesis that compounds like this compound could exhibit protective effects in biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[6-(2,2-dicyanovinyl)-tetrahydroquinolin-1-yl]ethyl carbanilate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, including the formation of the tetrahydroquinoline core and subsequent functionalization. A common approach for tetrahydroquinoline derivatives is via cyclization of substituted anilines with aldehydes or ketones under acid catalysis, followed by introduction of the dicyanovinyl group via Knoevenagel condensation . Optimization may involve solvent selection (e.g., THF or DMF), temperature control (e.g., reflux conditions), and stoichiometric ratios of reactants. For example, reductions using LiAlH₄ in anhydrous THF (as in ) could be adapted for intermediates. Characterization via NMR and HPLC is critical to monitor purity and yield.

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemical ambiguities, particularly for the tetrahydroquinoline ring and dicyanovinyl orientation . For dynamic studies, variable-temperature NMR can assess conformational flexibility (e.g., ring puckering parameters ). Computational methods like DFT calculations (e.g., using Gaussian software) can predict stable conformers and compare with experimental data.

Q. What analytical techniques are recommended for assessing the compound's reactivity under different pH or solvent conditions?

  • Methodological Answer : Stability studies should employ UV-Vis spectroscopy to track degradation (e.g., hydrolysis of the carbanilate group). Reactivity with nucleophiles (e.g., thiols or amines) can be monitored via LC-MS. Solvent effects on dicyanovinyl reactivity can be tested in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., toluene) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell permeability, protein binding). A systematic approach includes:

  • Cross-validating results in orthogonal assays (e.g., enzymatic vs. cell-based).
  • Quantifying solubility and aggregation propensity using dynamic light scattering .
  • Applying chemometric tools (e.g., PCA) to correlate structural features with activity trends .
    • For example, if the compound shows poor activity in cellular models but high potency in vitro, consider efflux pump interference (e.g., P-glycoprotein inhibition assays) .

Q. What computational strategies can predict the compound's pharmacokinetic properties and guide lead optimization?

  • Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models to predict logP, solubility, and metabolic stability. Tools like CC-DPS ( ) integrate quantum chemistry and neural networks for property profiling. Molecular dynamics simulations can assess binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways.

Q. How does the steric and electronic environment of the tetrahydroquinoline core influence the dicyanovinyl group's electrophilicity?

  • Methodological Answer : Substituent effects can be studied via Hammett plots by synthesizing analogs with electron-donating/-withdrawing groups on the quinoline ring. Electrochemical methods (e.g., cyclic voltammetry) quantify redox potentials of the dicyanovinyl moiety. Computational NBO (Natural Bond Orbital) analysis reveals charge distribution and conjugation effects .

Q. What experimental designs are optimal for probing the compound's mechanism of action in complex biological systems?

  • Methodological Answer : Employ phenotypic screening followed by target deconvolution via:

  • Chemoproteomics (e.g., affinity chromatography coupled with MS/MS).
  • CRISPR-Cas9 knockout libraries to identify genetic dependencies.
  • Time-resolved fluorescence assays to monitor target engagement kinetics .

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